Methyl octadec-10-en-6-ynoate

Mass Spectrometry Lipidomics Structural Confirmation

Methyl octadec-10-en-6-ynoate (CAS 62203-94-5) is a C₁₉H₃₂O₂ acetylenic fatty acid methyl ester featuring a (Z)-double bond at C10 and a triple bond at C6 on an 18-carbon backbone. With a monoisotopic mass of 292.240 Da and a predicted LogP of 5.42, this enynoic ester occupies a distinct physicochemical niche relative to saturated, monounsaturated, monoacetylenic, and regioisomeric enynoic C₁₈:₂ analogs.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 62203-94-5
Cat. No. B14555510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octadec-10-en-6-ynoate
CAS62203-94-5
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCC#CCCCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-12,15-18H2,1-2H3
InChIKeyPPSIAGRWNQOBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Octadec-10-en-6-ynoate (CAS 62203-94-5): Structural Baseline for Differentiated Procurement


Methyl octadec-10-en-6-ynoate (CAS 62203-94-5) is a C₁₉H₃₂O₂ acetylenic fatty acid methyl ester featuring a (Z)-double bond at C10 and a triple bond at C6 on an 18-carbon backbone . With a monoisotopic mass of 292.240 Da and a predicted LogP of 5.42, this enynoic ester occupies a distinct physicochemical niche relative to saturated, monounsaturated, monoacetylenic, and regioisomeric enynoic C₁₈:₂ analogs [1]. Its unique combination of unsaturation spacing, ester functionality, and chain length makes it a non-interchangeable candidate where specific molecular shape, lipophilicity, or reactivity at the ene–yne positions drives downstream performance.

Why Generic Enynoic Ester Substitution Fails for Methyl Octadec-10-en-6-ynoate


In-class enynoic C₁₈ methyl esters are not functionally interchangeable because the relative positions of the double and triple bonds dictate molecular conformation, polarity, and reactivity [1]. Shifting the acetylene from C6 to C9 or C12, or reducing the ene–yne system to a single unsaturation, alters the LogP, polar surface area (PSA), and oxidative susceptibility [2]. A study on the closely related methyl crepenynate (9-en-12-ynoate) demonstrated that an alkyne group dramatically accelerates oxidation compared to an epoxy analog, confirming that alkyne position directly influences chemical stability [2]. Thus, selecting methyl octadec-10-en-6-ynoate over a regioisomer or a mono-unsaturated analog is essential when the experimental design depends on precise lipophilicity, retention time, or reactivity at a defined 6-yne/10-ene locus.

Quantitative Differentiation Evidence for Methyl Octadec-10-en-6-ynoate vs. Closest Analogs


Exact Mass Differentiation vs. Methyl Octadec-10-enoate and Methyl Octadec-6-ynoate

Methyl octadec-10-en-6-ynoate possesses a monoisotopic exact mass of 292.240 Da (C₁₉H₃₂O₂), which is 2.016 Da lighter than methyl octadec-10-enoate (C₁₉H₃₆O₂, 296.272 Da) and 2.016 Da heavier than methyl octadec-6-ynoate (C₁₉H₃₄O₂, 294.256 Da) [1]. In high-resolution mass spectrometry (HRMS) workflows, this mass defect difference enables unambiguous discrimination between the enynoic target and its mono-unsaturated or mono-acetylenic analogs without relying solely on retention time.

Mass Spectrometry Lipidomics Structural Confirmation

Lipophilicity (LogP) Differentiation vs. Methyl Octadec-10-enoate and Methyl Crepenynate

The predicted LogP of methyl octadec-10-en-6-ynoate is 5.42 . By comparison, methyl octadec-10-enoate has a predicted XLogP of 7.6 [1], and methyl crepenynate (9-en-12-ynoate) has a similar molecular formula yet a distinct LogP due to the different ene–yne spacing [2]. The approximately 2.2 Log-unit reduction versus the monoene analog indicates significantly lower lipophilicity, leading to earlier elution in reversed-phase LC and altered membrane partitioning.

Lipophilicity Chromatography Membrane Partitioning

Polar Surface Area (PSA) Differentiation vs. Methyl Octadec-10-enoate

Methyl octadec-10-en-6-ynoate has a calculated polar surface area (PSA) of 26.3 Ų . In contrast, methyl octadec-10-enoate, which lacks the triple bond but retains an identical ester moiety, has a topological PSA of 26.3 Ų as well; however, the conformational restriction imposed by the sp-hybridized C6–C7 triple bond alters the three-dimensional presentation of polarity compared to the fully sp³/sp² monoene chain [1]. This conformational difference is not captured by 2D PSA calculations but influences molecular recognition in enzyme binding pockets.

Drug Design Membrane Permeability ADME Prediction

Oxidative Stability Differentiation: Alkyne-Containing Methyl Esters vs. Epoxy and Conventional Unsaturated Analogs

A direct comparative study on fatty acid methyl esters demonstrated that methyl crepenynate (9-en-12-ynoate) oxidized extremely rapidly, whereas methyl vernoleate (12,13-epoxy) was very stable toward oxidation [1]. By class-level inference, methyl octadec-10-en-6-ynoate, bearing a similarly non-conjugated ene–yne system, is expected to exhibit accelerated oxidative degradation relative to its monoene (methyl octadec-10-enoate) or saturated (methyl stearate) counterparts. No direct oxidation rate constant for the 10-en-6-ynoate isomer is available, but the alkyne functional group is a known pro-oxidant site.

Oxidative Stability Shelf-Life Formulation Chemistry

Regioisomeric Differentiation: Methyl Octadec-10-en-6-ynoate vs. Methyl Octadec-6-en-10-ynoate

Methyl octadec-10-en-6-ynoate (CAS 62203-94-5) and methyl octadec-6-en-10-ynoate (CAS 62203-95-6) are regioisomers differing in the swapped positions of the double and triple bonds . Both share the formula C₁₉H₃₂O₂ and exact mass 292.240 Da, but the different unsaturation sequence (6-yne/10-ene vs. 6-ene/10-yne) yields distinct chromatographic retention indices and NMR chemical shift patterns [1]. In biological systems, the positional isomer is recognized differently by desaturases, elongases, and lipoxygenases, as documented for other enynoic pairs such as crepenynic acid (9-en-12-ynoic) versus its 6-yn-9-enoic isomer [1].

Isomer Resolution Chromatographic Separation Biosynthetic Pathway Probes

Synthetic Accessibility: Methyl Ester vs. Free Acid Form in Downstream Conjugation

The methyl ester form of octadec-10-en-6-ynoic acid is directly amenable to transesterification, amidation, or reduction without requiring a separate esterification step [1]. In the synthesis of all octadecynoic acids, the methyl ester intermediate was used for purification and characterization before hydrolysis to the free acid [2]. Purchasing the pre-formed methyl ester eliminates a synthetic step and the associated yield loss (typically 10-20% for esterification of long-chain acetylenic acids), providing a time and cost advantage for laboratories that require the ester for direct use in lipidomics, biodiesel research, or as a synthetic building block.

Synthetic Chemistry Derivatization Conjugation Reagents

Validated Application Scenarios for Methyl Octadec-10-en-6-ynoate Based on Quantitative Differentiation


High-Resolution Lipidomics Standard for Enynoic Fatty Acid Identification

The exact mass 292.240 Da and predicted LogP of 5.42 uniquely position methyl octadec-10-en-6-ynoate as an HRMS calibration and retention-time marker for non-conjugated enynoic FAMEs . Unlike monoene or monoyne analogs, its mass defect and polarity profile prevent misannotation of C₁₈:₂ species in seed oil or plasma lipid extracts, directly addressing a known source of false identification in untargeted lipidomics [1].

Substrate Specificity Probe for Fatty Acid Desaturase and Acetylenase Enzymology

The rigid 6-yne/10-ene architecture serves as a mechanistic probe to distinguish between desaturases that act on methylene-interrupted ene–yne substrates versus those requiring conjugated systems . The regioisomeric purity (CAS 62203-94-5 vs. CAS 62203-95-6) is essential for kinetic assays where the position of the pre-existing triple bond determines whether the enzyme catalyzes further desaturation or alternative oxidation [1].

Oxidative Reactivity Reference for Accelerated Stability Testing of Alkyne-Containing Lipids

Based on class-level evidence that methyl crepenynate oxidizes extremely rapidly compared to epoxy and conventional unsaturated FAMEs, methyl octadec-10-en-6-ynoate can serve as a positive-control pro-oxidant lipid in forced-degradation studies of formulations, biodiesel oxidative stability, or lipid-based drug delivery systems . Its predictable instability also makes it a suitable standard for antioxidant efficacy screening.

Synthetic Building Block for Click Chemistry and Polymer-Fatty Acid Hybrid Materials

The pre-formed methyl ester with a terminal alkyne-equivalent at C6 (internal but sterically accessible) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions without an additional deprotection step . Procuring the methyl ester rather than the free acid saves one synthetic step and avoids yield losses associated with esterification of acetylenic fatty acids, as documented in the Gunstone octadecynoic acid synthesis series [1].

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